molecular formula C23H36N2 B1214586 N-(2-phenylcyclopentyl)-1-azacyclotridecen-2-amine

N-(2-phenylcyclopentyl)-1-azacyclotridecen-2-amine

Cat. No.: B1214586
M. Wt: 340.5 g/mol
InChI Key: RTRIXVOSRYRSBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of N-(2-phenylcyclopentyl)-1-azacyclotridecen-2-amine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the use of cyclopentyl and phenyl derivatives, which are subjected to cyclization reactions in the presence of catalysts. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using advanced techniques such as continuous flow reactors and automated synthesis systems .

Chemical Reactions Analysis

N-(2-phenylcyclopentyl)-1-azacyclotridecen-2-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: It can undergo substitution reactions where functional groups are replaced by others, often using nucleophilic or electrophilic reagents.

    Cyclization: The compound can participate in cyclization reactions to form more complex ring structures

Scientific Research Applications

N-(2-phenylcyclopentyl)-1-azacyclotridecen-2-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: The compound is employed in studies of cellular signaling pathways, particularly those involving adenylyl cyclase and cyclic AMP (cAMP) signaling.

    Medicine: Research has explored its potential therapeutic applications, including its role in modulating neurotransmitter release and its effects on pain sensitization during opioid withdrawal.

    Industry: It is used in the development of pharmaceuticals and as a tool in drug discovery and development .

Mechanism of Action

The primary mechanism of action of N-(2-phenylcyclopentyl)-1-azacyclotridecen-2-amine involves the inhibition of adenylyl cyclase, an enzyme responsible for converting ATP to cyclic AMP (cAMP). By inhibiting this enzyme, the compound reduces the levels of cAMP within cells, thereby modulating various cellular processes. This inhibition affects pathways involved in neurotransmitter release, inflammation, and pain sensitization .

Comparison with Similar Compounds

N-(2-phenylcyclopentyl)-1-azacyclotridecen-2-amine can be compared with other adenylyl cyclase inhibitors such as SQ22,536 and 2’,5’-dideoxyadenosine. While these compounds share a similar mechanism of action, this compound is unique in its specific structural features and its ability to inhibit certain isoforms of adenylyl cyclase more effectively. This uniqueness makes it a valuable tool in research focused on specific signaling pathways .

Conclusion

This compound is a compound of significant interest in scientific research due to its role as an adenylyl cyclase inhibitor. Its diverse applications in chemistry, biology, medicine, and industry, along with its unique mechanism of action, make it a valuable tool for researchers. The compound’s ability to modulate cellular signaling pathways highlights its potential for therapeutic applications and further research.

Properties

Molecular Formula

C23H36N2

Molecular Weight

340.5 g/mol

IUPAC Name

N-(2-phenylcyclopentyl)-1-azacyclotridecen-2-amine

InChI

InChI=1S/C23H36N2/c1-2-4-6-11-18-23(24-19-12-7-5-3-1)25-22-17-13-16-21(22)20-14-9-8-10-15-20/h8-10,14-15,21-22H,1-7,11-13,16-19H2,(H,24,25)

InChI Key

RTRIXVOSRYRSBP-UHFFFAOYSA-N

Canonical SMILES

C1CCCCCC(=NCCCCC1)NC2CCCC2C3=CC=CC=C3

Synonyms

MDL 12330A
MDL-12,330A
MDL-12330A
MDL12330A
N-(cis-2-phenylcyclopentyl)azacyclotridecan-2-imine.HCl
RMI 12330 A
RMI 12330A
RMI 12330A, hydrochloride, (cis)-isome

Origin of Product

United States

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